molecular formula C9H9F4N B2540119 2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine CAS No. 771580-13-3

2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine

Cat. No.: B2540119
CAS No.: 771580-13-3
M. Wt: 207.172
InChI Key: IEXGEVODPMKAMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine is an organic compound with the molecular formula C9H9F4N. It is a fluorinated aromatic amine, characterized by the presence of both fluoro and trifluoromethyl groups on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine typically involves the reaction of 2-fluoro-6-(trifluoromethyl)benzaldehyde with appropriate amines under reductive amination conditions. The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst like palladium on carbon .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoromethyl groups enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively. These interactions can lead to changes in cellular processes, making the compound valuable for therapeutic and research purposes .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-6-(trifluoromethyl)aniline: Similar in structure but lacks the ethanamine group.

    2-Fluoro-6-(trifluoromethyl)benzonitrile: Contains a nitrile group instead of an ethanamine group.

    3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: A pyridine derivative with similar substituents .

Uniqueness

2-[2-Fluoro-6-(trifluoromethyl)phenyl]ethanamine is unique due to the presence of both fluoro and trifluoromethyl groups on the benzene ring, combined with an ethanamine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[2-fluoro-6-(trifluoromethyl)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F4N/c10-8-3-1-2-7(9(11,12)13)6(8)4-5-14/h1-3H,4-5,14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEXGEVODPMKAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F4N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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